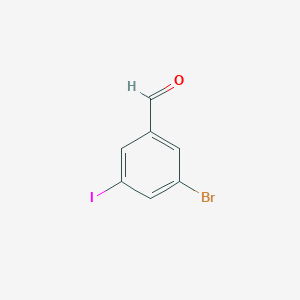![molecular formula C7H8N2O3 B070440 Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione CAS No. 185757-19-1](/img/structure/B70440.png)
Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione is a heterocyclic compound that features a fused ring system containing nitrogen atoms. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for synthetic and pharmacological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione can be achieved through various synthetic strategies. One common method involves the fusion of a pyrazinone to an existing pyrrole derivative. This can be done through multicomponent reactions, which are efficient and allow for the construction of complex molecules in a single step. For example, a one-pot three-component coupling reaction involving a pyrrole derivative, an amine, and trialkylphosphite under the catalysis of scandium triflate (Sc(OTf)3) has been reported . This method is environmentally friendly and results in the formation of multiple bonds, including C–N and C–P bonds, through a domino process.
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that can be optimized for high yield and purity. Multicomponent reactions are particularly suitable for industrial applications due to their efficiency and the ability to produce complex molecules in fewer steps. The use of catalysts such as scandium triflate can further enhance the efficiency and selectivity of the reactions.
Análisis De Reacciones Químicas
Types of Reactions: Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen atoms and the fused ring system, which can stabilize reaction intermediates.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used For example, oxidation reactions can lead to the formation of N-oxides, while reduction reactions can yield amines
Aplicaciones Científicas De Investigación
Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione has a wide range of scientific research applications due to its unique structure and reactivity. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a pharmacologically active compound. The presence of nitrogen atoms and the fused ring system make it a promising candidate for drug development, particularly in the areas of antibacterial, antiviral, and anticancer research .
Mecanismo De Acción
The mechanism of action of dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione involves its interaction with various molecular targets and pathways. The nitrogen atoms in the fused ring system can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert their effects through specific pathways.
Comparación Con Compuestos Similares
Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione can be compared with other similar nitrogen-containing heterocycles, such as pyrrolo[1,2-a]pyrazinones and triazolopyrazines. These compounds share structural similarities but differ in their specific ring systems and functional groups. The unique structure of this compound, with its fused ring system and specific arrangement of nitrogen atoms, gives it distinct chemical and biological properties .
List of Similar Compounds:- Pyrrolo[1,2-a]pyrazinones
- Triazolopyrazines
- Pyrrolo[1,2-a]pyrazines
These compounds are part of a broader class of nitrogen-containing heterocycles that are widely studied for their diverse applications in chemistry, biology, and medicine.
Propiedades
IUPAC Name |
4,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,3,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-5-3-9-4(7(12)8-5)1-2-6(9)11/h4H,1-3H2,(H,8,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVTXAKALSIBCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1C(=O)NC(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B70359.png)
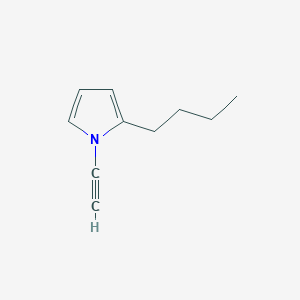
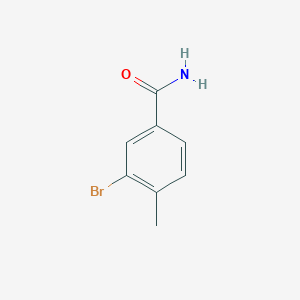
![1-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B70365.png)
![2-[2-(4-Chlorophenyl)-3-methoxy-4-oxochromen-6-yl]butanoic acid](/img/structure/B70366.png)

![4-(Propan-2-yloxy)-1H-pyrazolo[3,4-D]pyrimidin-6-amine](/img/structure/B70369.png)
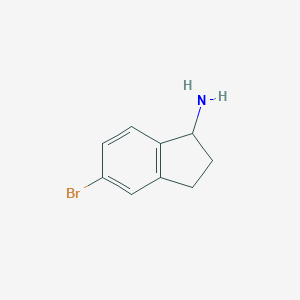
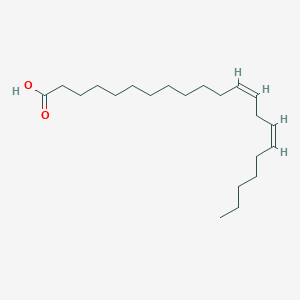
![4-[[(4-Chlorophenyl)imino]methyl]-2,6-bis(1,1-dimethylethyl)-phenol](/img/structure/B70378.png)
![2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B70379.png)

![7-Methoxy-2-methylbenzo[d]thiazole](/img/structure/B70382.png)
